N-Acetyl-Neuraminic Acid

Description

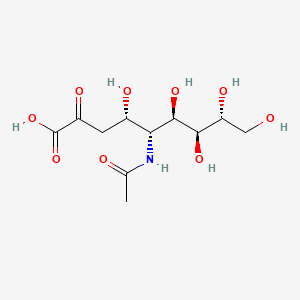

Structure

3D Structure

Propriétés

IUPAC Name |

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-LUWBGTNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-48-6 | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Traditional chemical synthesis routes face challenges due to the structural complexity of N-acetyl-β-neuraminic acid, which contains nine carbon atoms, multiple hydroxyl groups, and an N-acetyl moiety. A breakthrough method involves regioselective silylation and acetylation of per-O-silylated N-acetylneuraminic acid esters. In this approach, trimethylsilyl (TMS) groups protect specific hydroxyl positions, allowing sequential acetate introduction at C4, C9, and C8 positions (Figure 1).

The reaction mechanism employs pyridine as a catalyst, with acetic acid and acetic anhydride facilitating silyl group exchange. Nuclear magnetic resonance (NMR) analyses, including heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC), confirm regioselectivity by mapping correlations between acetyl carbonyl carbons and sugar backbone protons. While this method synthesizes five partially O-acetylated analogues, scalability remains limited by multi-step purification and moderate yields (35–45%).

| Parameter | Specification | Reference |

|---|---|---|

| Starting Material | Per-O-silylated Neu5Ac ester | |

| Key Reagents | Acetic acid, acetic anhydride, pyridine | |

| Regioselectivity Order | C4 > C9 > C8 > C2 | |

| Yield Range | 35–45% |

Enzymatic and Biocatalytic Production Strategies

Enzyme-catalyzed methods overcome stereochemical challenges inherent to chemical synthesis. N-Acetylneuraminic acid aldolase (Neu5Ac aldolase) catalyzes the reversible condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate, offering high stereoselectivity. A novel approach immobilizes Neu5Ac aldolase on Bacillus subtilis spores via CotG anchor proteins, achieving 90.2% conversion efficiency at 54.7 g/L product concentration. This surface-display system eliminates cell membrane permeability barriers, enhancing substrate accessibility compared to intracellular enzyme configurations.

Optimized reaction conditions include:

- Substrate Ratio : 5:1 pyruvate-to-ManNAc molar ratio

- Temperature : 37°C

- pH : 7.5 in 50 mM Tris-HCl buffer

- Reaction Time : 12 hours

Parallel developments employ thermo-inducible vectors in engineered Escherichia coli systems, where heat shock at 42°C triggers enzyme expression without chemical inducers. This one-pot biosynthesis strategy reduces production costs by 30% compared to IPTG-induced systems, yielding 191 mM (≈59 g/L) N-acetylneuraminic acid.

Microbial Fermentation via Genetic Engineering

Metabolically engineered E. coli strains dominate industrial-scale N-acetylneuraminic acid production. The patented method (CN114196693A) modifies K-12 MG1655 through:

- Gene Knockouts :

- Heterologous Gene Insertions :

Fermentation media optimization increases yields by 40% through:

- Carbon Source : 10–14 g/L glycerol (avoids phosphotransferase system competition)

- Nitrogen Source : 8–15 g/L tryptone and 2–8 g/L yeast extract

- Inducer : 0.2 mM isopropyl β-D-1-thiogalactopyranoside (IPTG)

A fed-batch process maintains dissolved oxygen at 30% saturation, achieving cell densities of 80–100 g/L dry cell weight (DCW) and extracellular N-acetylneuraminic acid concentrations up to 75 g/L.

Comparative Analysis of Production Methods

| Method | Yield | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical Synthesis | 35–45% | 2,800–3,500 | Low | High solvent waste |

| Enzymatic Biocatalysis | 54.7 g/L | 1,200–1,800 | Medium | Moderate |

| Microbial Fermentation | 75 g/L | 800–1,200 | High | Low |

Microbial fermentation outperforms other methods in yield and cost-efficiency but requires significant upfront investment in strain development. Whole-cell biocatalysis balances cost and scalability, while chemical synthesis remains relevant for analogue production despite higher costs.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le NeuAc a un large éventail d'applications de recherche scientifique en chimie, en biologie, en médecine et dans l'industrie. En chimie, il est utilisé comme élément de base pour la synthèse de glucides complexes. En biologie, le NeuAc est impliqué dans les processus de reconnaissance et de signalisation cellulaires. En médecine, il est utilisé comme nutraceutique pour le développement du cerveau chez le nourrisson et comme intermédiaire pour la production pharmaceutique. Le NeuAc possède également des propriétés anti-inflammatoires, anticancéreuses et antivirales, ce qui en fait un composé précieux pour des applications thérapeutiques.

Mécanisme d'action

Le NeuAc exerce ses effets par le biais de diverses cibles moléculaires et voies. Il est généralement fusionné à l'extrémité non réductrice des glycolipides et des glycoprotéines sur la membrane cellulaire, où il participe aux événements de reconnaissance cellulaire. Le NeuAc interagit avec des récepteurs spécifiques à la surface cellulaire, déclenchant des voies de signalisation qui régulent les processus biologiques tels que l'invasion virale, l'inflammation et l'adhésion cellulaire.

Applications De Recherche Scientifique

Medical Applications

1.1 Antiviral Properties

Neu5Ac has garnered attention for its antiviral properties, particularly as a precursor for antiviral drugs. One notable derivative, zanamivir, is used to inhibit neuraminidases of influenza viruses A and B, effectively preventing infections from strains like H5N1 and H1N1 . The production of Neu5Ac through biocatalysis has shown promise in enhancing the yield of such therapeutic agents, with innovative methods yielding high concentrations of Neu5Ac .

1.2 Cancer Therapy

Neu5Ac is utilized in targeted cancer therapies by modifying cell surfaces to enhance cellular recognition and immune response. Studies indicate that Neu5Ac can be employed to decorate therapeutic cells, improving their targeting capabilities against tumors . This application underscores the potential for Neu5Ac in developing advanced cancer treatments.

Biotechnological Applications

2.1 Enzymatic Production

The enzymatic synthesis of Neu5Ac has been a focus of research due to its efficiency and potential for scalability. Recent advancements include a one-pot biosynthesis method using chitin as a substrate, which significantly reduces production costs compared to traditional methods . The use of multi-enzyme systems has been shown to yield substantial amounts of Neu5Ac rapidly, making it an attractive option for industrial applications .

2.2 Biocatalysts Development

Innovative biocatalyst systems have been developed where enzymes are immobilized on bacterial spores, allowing for continuous production cycles without the need for extensive purification processes . This method not only enhances efficiency but also minimizes operational costs associated with enzyme recovery.

Food Science Applications

3.1 Nutritional Supplement

Neu5Ac is recognized for its health benefits, including promoting mental health and enhancing immune function. It is increasingly used as a dietary supplement in functional foods aimed at improving cognitive development in infants . The incorporation of Neu5Ac into food products is supported by its recognized safety profile and health benefits.

Table 1: Summary of Neu5Ac Production Methods

Case Study: Antiviral Drug Development

A study highlighted the successful application of Neu5Ac derivatives in developing antiviral drugs targeting influenza viruses. By employing engineered bacteria capable of producing high yields of Neu5Ac, researchers were able to facilitate the synthesis of effective neuraminidase inhibitors, demonstrating the compound's critical role in pharmaceutical development .

Mécanisme D'action

NeuAc exerts its effects through various molecular targets and pathways. It is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane, where it participates in cellular recognition events. NeuAc interacts with specific receptors on the cell surface, triggering signaling pathways that regulate biological processes such as virus invasion, inflammation, and cell adhesion .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

N-Acetyl-Beta-Neuraminic Acid 1,7-Lactone

- Structure : Intramolecular cyclic ester formed between the C1 carboxylate and C7 hydroxyl groups of Neu5Ac .

- CAS : 335592-15-9 .

- Function: Used as a stereochemical probe to determine anomeric configurations of unsaturated sialic acid derivatives. It isomerizes to γ-lactones under acidic conditions and reverts to free sialic acids in aqueous solutions .

- Key Difference: Enhanced stability under non-aqueous conditions compared to linear Neu5Ac .

CMP-N-Acetyl-Beta-Neuraminic Acid

- Structure: Cytidine 5'-monophosphate conjugate of Neu5Ac, serving as the activated donor molecule for sialyltransferases .

- CAS : 3063-71-6 .

- Function : Critical for biosynthesis of sialylated glycoconjugates. Its disodium salt (CMP-NANA) is used in enzymatic assays and glycoengineering .

- Key Difference : Incorporates a nucleotide moiety, enabling energy-dependent glycosylation reactions, unlike free Neu5Ac .

N-Acetyl-D-Glucosamine (GlcNAc)

- Structure: Amino sugar with the formula C₈H₁₅NO₆, lacking the glycerol side chain and carboxylate group of Neu5Ac .

- Function: Component of chitin, hyaluronic acid, and O-GlcNAc post-translational modifications.

Binding Specificity

- Neu5Ac : Binds to tetanus toxin HC fragment (Kd ~ 10 µM) and M-ficolin, mediating innate immune responses .

- CMP-Neu5Ac: Not a receptor ligand; instead, it donates sialic acid residues during glycan biosynthesis .

- 1,7-Lactone : Lacks binding activity due to conformational constraints but is used to study sialic acid isomerization .

Enzymatic Utilization

Analytical Differentiation

Industrial and Pharmacological Relevance

- Neu5Ac : Used in antiviral drug design (e.g., neuraminidase inhibitors) and tissue culture .

- CMP-Neu5Ac: Critical for producing sialylated therapeutic proteins (e.g., monoclonal antibodies) .

- QSAR Models : Structurally similar compounds to Neu5Ac show predictive IC50 values (q² > 0.9) for Clostridium tetani inhibition, emphasizing the role of the glycerol side chain in binding .

Activité Biologique

N-acetyl-beta-neuraminic acid (Neu5Ac), also known as NANA, is a prominent sialic acid found in various mammalian tissues, playing crucial roles in biological processes. This article explores its biological activities, significance in human health, and potential applications in medicine and biotechnology.

Overview of N-Acetyl-beta-Neuraminic Acid

Neu5Ac is the most abundant form of sialic acid in human cells, contributing to the structure of glycoproteins and glycolipids. It is negatively charged at physiological pH and is integral to cellular interactions and signaling pathways. Neu5Ac is involved in:

- Cellular Recognition : It facilitates cell-cell interactions and communication.

- Immune Response : Neu5Ac's presence on cell surfaces can modulate immune responses.

- Pathogen Interaction : It serves as a receptor for various viruses, including influenza.

1. Role in Viral Infections

Neu5Ac acts as a receptor for influenza viruses, allowing them to attach to host cells via hemagglutinin. This interaction is crucial for viral entry and infection progression. Studies have shown that modifications to Neu5Ac can influence susceptibility to viral infections, highlighting its role in virology .

2. Bacterial Pathogenesis

Certain bacteria utilize Neu5Ac as a nutrient source or modify their surface structures with it to evade host immune responses. For instance, Escherichia coli has evolved mechanisms to transport Neu5Ac from the environment, which aids in its pathogenicity .

3. Neurological Functions

Neu5Ac is abundant in neuronal membranes, where it contributes to synaptic plasticity and cognitive functions. Its presence in gangliosides is essential for neuronal signaling and protection against neurodegenerative diseases .

Case Study 1: Neu5Ac and Influenza Virus Inhibition

A study demonstrated that derivatives of Neu5Ac could inhibit the neuraminidases of influenza viruses A and B. The commercial derivative zanamivir has been effectively used to prevent infections caused by these viruses .

Case Study 2: Immunomodulatory Effects

Research indicated that Neu5Ac supplementation could enhance immune responses in animal models, suggesting its potential as an immunomodulatory agent .

Research Findings

Recent studies have highlighted various aspects of Neu5Ac's biological activity:

- Synthesis and Modification : Advances in enzymatic synthesis of Neu5Ac have been reported, providing insights into its production methods that may enhance its availability for therapeutic use .

- Safety Profiles : The European Food Safety Authority (EFSA) has evaluated synthetic Neu5Ac as a novel food ingredient, concluding it is safe for consumption within specified limits .

- Clinical Applications : Neu5Ac has been explored for its potential benefits in mental health promotion and as a dietary supplement .

Data Tables

Q & A

Q. What are the primary methodologies for detecting and quantifying Neu5Ac in biological samples?

Neu5Ac detection and quantification rely on analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for high sensitivity and specificity, particularly in complex matrices like glycoproteins or bacterial polysaccharides . Enzymatic assays using Neu5Ac lyase are also employed, where the enzyme catalyzes the reversible cleavage of Neu5Ac into N-acetyl-D-mannosamine and pyruvate. Kinetic parameters (e.g., Km values) can be measured to validate assay conditions . For structural confirmation, X-ray crystallography (as seen in tetanus toxin complex studies) and nuclear magnetic resonance (NMR) are critical .

Q. How is Neu5Ac synthesized in bacterial systems, and what factors regulate its production?

In Escherichia coli K1, Neu5Ac is synthesized via Neu5Ac lyase , which condenses N-acetyl-D-mannosamine and pyruvate. Enzyme activity is regulated by divalent cations (e.g., Ca<sup>2+</sup> enhances synthesis, while Mn<sup>2+</sup> inhibits it) and feedback inhibition by Neu5Ac itself . Experimental optimization involves pH adjustments (optimal at pH 7.8) and substrate concentration gradients to maximize yield. Process design for scale-up may integrate chemoenzymatic synthesis with epimerization steps under alkaline conditions .

Q. What role does Neu5Ac play in host-pathogen interactions?

Neu5Ac acts as a receptor for pathogens like influenza viruses and Clostridium tetani. Structural studies of the tetanus toxin HC fragment bound to Neu5Ac reveal its role in ganglioside binding, which is critical for toxin internalization . Methodologically, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities, while mutagenesis studies identify critical residues in Neu5Ac-binding proteins.

Advanced Research Questions

Q. How can researchers resolve contradictions in Neu5Ac’s dual roles in immune activation and evasion?

Neu5Ac contributes to immune evasion by masking pathogen-associated molecular patterns (PAMPs) on bacterial surfaces but also triggers immune responses via sialic acid-binding immunoglobulin-like lectins (Siglecs). To dissect these roles, knockout models (e.g., bacterial strains lacking Neu5Ac biosynthesis genes) and glycoengineering of host cells (e.g., CRISPR-Cas9 editing of Siglec genes) are used. Multi-omics approaches (transcriptomics/proteomics) can identify downstream signaling pathways influenced by Neu5Ac .

Q. What strategies optimize the enzymatic synthesis of Neu5Ac for high-yield applications?

Process intensification involves coupling Neu5Ac aldolase with epimerization steps to shift equilibrium toward synthesis. For example, base-catalyzed epimerization of N-acetyl-D-glucosamine to N-acetyl-D-mannosamine increases substrate availability . Kinetic modeling of reaction courses (e.g., substrate inhibition thresholds) and pH-stat fed-batch reactors help maintain optimal conditions. Recent advances include immobilized enzymes for reusable catalysis and metabolic engineering of Bacillus subtilis for one-pot synthesis .

Q. How do researchers validate the structural and functional integrity of Neu5Ac in glycoconjugate vaccines?

Glycoconjugate vaccines require Neu5Ac in specific glycosidic linkages (e.g., α2-8 in colominic acid). Linkage-specific sialidases and glycan microarray profiling confirm structural authenticity. Functional validation involves in vitro neutralization assays (e.g., inhibition of pathogen adhesion to host cells) and in vivo immunization studies measuring antibody titers. Metrological traceability, as advocated in nucleic acid analysis guidelines, ensures reproducibility in quantifying Neu5Ac content .

Q. What experimental approaches elucidate Neu5Ac’s role in neurodegenerative diseases?

Hypotheses linking Neu5Ac to diseases like Alzheimer’s focus on its involvement in synaptic plasticity. Lectin histochemistry with Neu5Ac-specific probes (e.g., Maackia amurensis lectin) maps its distribution in brain tissues. Knockout mice lacking CMP-Neu5Ac synthase (critical for sialylation) are used to study behavioral and pathological changes. Advanced mass spectrometry imaging (MSI) can spatially resolve Neu5Ac in neural tissues .

Methodological Resources

- Structural Analysis : PDB entries (e.g., 1DFQ for tetanus toxin-Neu5Ac complexes) provide atomic-level insights .

- Enzyme Characterization : Protocols for purifying Neu5Ac lyase include hydrophobic interaction chromatography (butyl-agarose) and anion-exchange FPLC .

- Synthesis Optimization : Guidelines for metrological traceability in nucleic acid analysis (e.g., Minimum Information for Biological Investigations) are adaptable to carbohydrate research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.